molecular formula C23H18Cl2N2O3S B2899862 N-BENZYL-2-(2,4-DICHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE CAS No. 276263-65-1

N-BENZYL-2-(2,4-DICHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2899862
CAS No.: 276263-65-1
M. Wt: 473.37
InChI Key: PRHFJAAEAJPLHH-UHFFFAOYSA-N
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Description

N-BENZYL-2-(2,4-DICHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(2,4-DICHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of the Sulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(2,4-DICHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(2,4-DICHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,4-dichlorophenyl)-4-phenyl-1,3-oxazol-5-amine
  • N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)-1,3-thiazol-5-amine

Uniqueness

The uniqueness of N-BENZYL-2-(2,4-DICHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-AMINE lies in its specific structural features, such as the presence of the sulfonyl group and the oxazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N2O3S/c1-15-7-10-18(11-8-15)31(28,29)23-22(26-14-16-5-3-2-4-6-16)30-21(27-23)19-12-9-17(24)13-20(19)25/h2-13,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHFJAAEAJPLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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